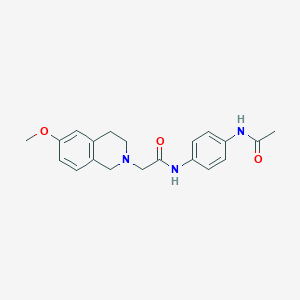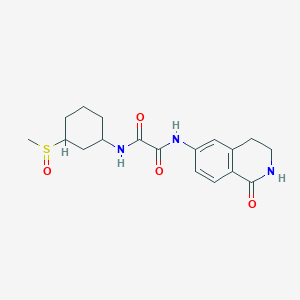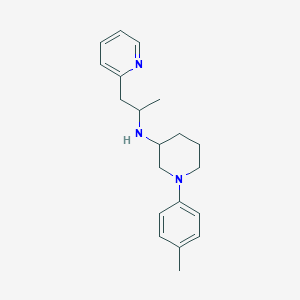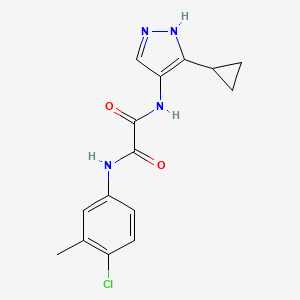
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide leads to the inhibition of neurotransmitter release, including glutamate and GABA, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of this receptor. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is its potential off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the effects of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists for mGluR7 may lead to the development of more effective treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide involves several steps, including the reaction of 4-acetamidophenylboronic acid with 2-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline, followed by the coupling of the resulting intermediate with chloroacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been widely used in scientific research to study the role of mGluR7 in various neurological and psychiatric disorders. For example, studies have shown that activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide can reduce anxiety-like behaviors in animal models of anxiety disorders. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(24)21-17-4-6-18(7-5-17)22-20(25)13-23-10-9-15-11-19(26-2)8-3-16(15)12-23/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJRWSSLZLFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)



![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)